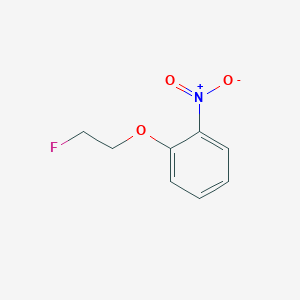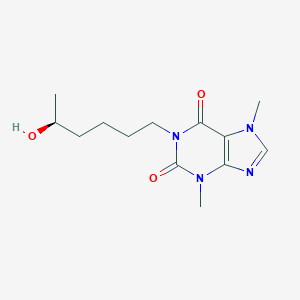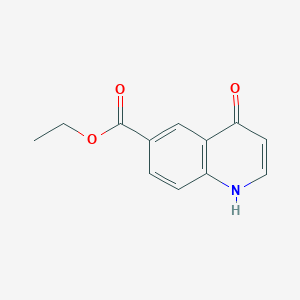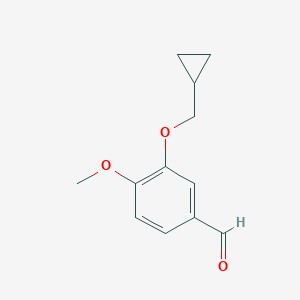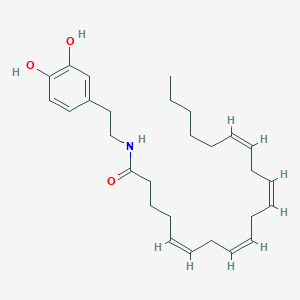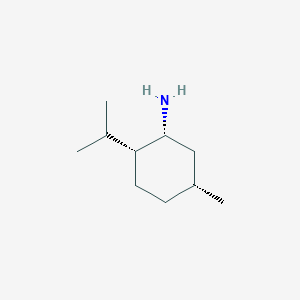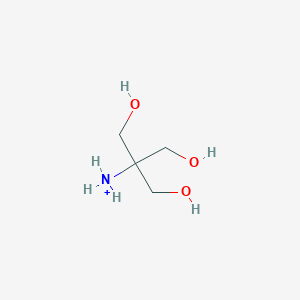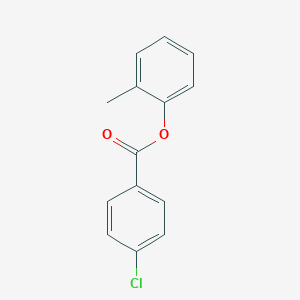
2-Methylphenyl 4-chlorobenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methylphenyl 4-chlorobenzoate, also known as p-tolyl 4-chlorobenzoate, is a chemical compound that belongs to the class of organic compounds known as benzoic acid esters. It is widely used in scientific research for its various applications, including its use as a starting material for the synthesis of other chemical compounds.
Mécanisme D'action
The mechanism of action of 2-Methylphenyl 4-chlorobenzoate is not well understood. However, it is believed to act as a nucleophile in various chemical reactions due to the presence of the electron-donating methyl group on the phenyl ring.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of 2-Methylphenyl 4-chlorobenzoate. However, it is known to be a non-toxic compound and does not exhibit any significant toxicity in laboratory animals.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-Methylphenyl 4-chlorobenzoate in laboratory experiments include its ease of synthesis, stability, and non-toxic nature. However, its limitations include its limited solubility in water, which can make it difficult to use in certain experiments.
Orientations Futures
There are several future directions for the use of 2-Methylphenyl 4-chlorobenzoate in scientific research. One possible direction is the development of new synthetic methods for the compound that are more efficient and cost-effective. Additionally, the compound can be used as a starting material for the synthesis of new biologically active compounds with potential therapeutic applications. Finally, the compound can be used in the development of new analytical techniques for the detection and quantification of various chemical compounds.
Méthodes De Synthèse
The synthesis of 2-Methylphenyl 4-chlorobenzoate involves the reaction of p-toluidine with 4-chlorobenzoyl chloride in the presence of a base such as triethylamine. The reaction takes place under reflux conditions in an organic solvent such as dichloromethane or chloroform. The resulting product is then purified using column chromatography to obtain pure 2-Methylphenyl 4-chlorobenzoate.
Applications De Recherche Scientifique
2-Methylphenyl 4-chlorobenzoate finds extensive use in scientific research due to its various applications. It is used as a starting material for the synthesis of other chemical compounds such as 2-Methylphenyl 4-iodobenzoate, which is used in the synthesis of various biologically active compounds. Additionally, it is used as a precursor for the synthesis of 2-Methylphenyl 4-hydroxybenzoate, which is used in the production of various pharmaceuticals.
Propriétés
Numéro CAS |
6280-50-8 |
|---|---|
Nom du produit |
2-Methylphenyl 4-chlorobenzoate |
Formule moléculaire |
C14H11ClO2 |
Poids moléculaire |
246.69 g/mol |
Nom IUPAC |
(2-methylphenyl) 4-chlorobenzoate |
InChI |
InChI=1S/C14H11ClO2/c1-10-4-2-3-5-13(10)17-14(16)11-6-8-12(15)9-7-11/h2-9H,1H3 |
Clé InChI |
GQZOELHKUYCOKJ-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1OC(=O)C2=CC=C(C=C2)Cl |
SMILES canonique |
CC1=CC=CC=C1OC(=O)C2=CC=C(C=C2)Cl |
Autres numéros CAS |
6280-50-8 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



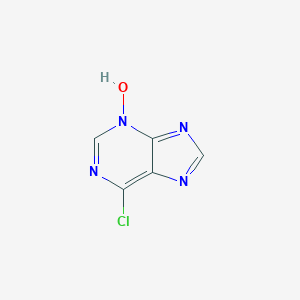
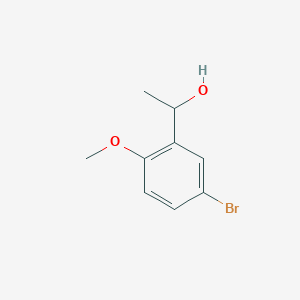
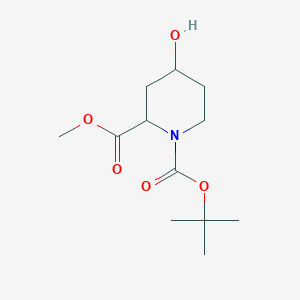

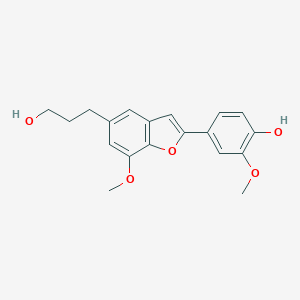
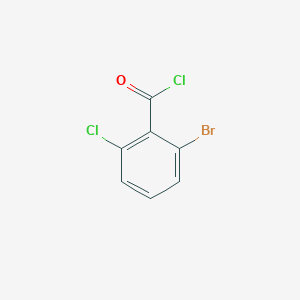
![3-Methylbenzo[b]thiophene-5-carbonitrile](/img/structure/B173360.png)
